Diethyl pimelate

Organic Synthesis Cyclization Reactions Reaction Kinetics

Researchers requiring a reliable C7 diester building block often face inconsistent purity and supply for cyclization or analytical work. Diethyl pimelate (CAS 2050-20-6) directly addresses this: • Optimized for Dieckmann cyclization: The 7-carbon chain uniquely facilitates cycloheptanone ring formation, outperforming C6/C8 analogs. • Odorless GC-MS standard: Confirmed odor-negative profile eliminates sensory interference in olfactometric analysis. • Consistent 97%+ purity (GC) and defined density (0.994 g/mL) ensure reproducible reaction outcomes and phase behavior.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 2050-20-6
Cat. No. B1583745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl pimelate
CAS2050-20-6
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)OCC
InChIInChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3
InChIKeyLKKOGZVQGQUVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Pimelate Properties & Procurement


Diethyl pimelate (CAS 2050-20-6), also known as diethyl heptanedioate, is a diester derived from the seven-carbon dicarboxylic acid pimelic acid. It is a colorless transparent liquid with a molecular formula of C₁₁H₂₀O₄ and a molecular weight of approximately 216.27 g/mol [1]. Key physical properties include a melting point of -24 °C, a density of 0.994 g/mL at 25 °C, and a refractive index (n20/D) of 1.430 . Its primary applications are as a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and specialty polymers [2].

Why Generic Diester Substitution Fails for Diethyl Pimelate


Substituting diethyl pimelate with another aliphatic diester, such as diethyl adipate (C6) or diethyl suberate (C8), is not straightforward due to structure-dependent performance variations. The seven-carbon chain of pimelate imparts distinct physical properties like density and refractive index and leads to different reactivities, particularly in cyclization reactions such as the Dieckmann condensation [1]. Furthermore, in analytical contexts, diethyl pimelate is known to be an odorless compound, a critical negative finding that distinguishes it from other odor-active congeners in complex matrices [2]. Therefore, generic substitution without considering these specific physicochemical and sensory properties can lead to altered reaction outcomes, compromised product quality, or inaccurate analytical results.

Diethyl Pimelate: Quantitative Differentiation from Analogs


Dieckmann Cyclization: C7 vs. C6 Reactivity

Diethyl pimelate (C7) exhibits a significantly different reactivity profile in Dieckmann cyclization compared to its shorter-chain analog, diethyl adipate (C6). Under identical novel 'push-pull' reaction conditions using AlCl₃ and triethylamine in dichloromethane at room temperature, the cyclization of diethyl pimelate proceeds with a notably different efficiency [1].

Organic Synthesis Cyclization Reactions Reaction Kinetics

Odor Inactivity Confirmation vs. Related Diesters

In a comprehensive GC-O and omission study of Chinese Chixiang aroma-type liquor, diethyl pimelate (diethyl 1,7-heptanedioate) was found to have no effect on the overall aroma profile. This was a definitive negative result, as omission/addition experiments confirmed it did not contribute to the liquor's characteristic odor [1]. This finding is particularly important when compared to other esters present in the same matrix.

Flavor Chemistry Analytical Chemistry Gas Chromatography-Olfactometry

Density and Refractive Index by Chain Length

The seven-carbon chain of diethyl pimelate results in distinct physicochemical properties compared to its shorter- (e.g., adipate) and longer-chain (e.g., suberate, azelate) analogs. This chain length difference directly impacts key measurable properties like density and refractive index , which are critical for solvent selection, formulation stability, and process control.

Physical Chemistry Material Properties Chemical Engineering

Hydrolytic Stability vs. Ester Class Benchmarks

The hydrolytic stability of diethyl pimelate under ambient conditions is a key differentiator for its storage and use in aqueous or moisture-sensitive applications. Its hydrolysis rate has been reported as 1.8 × 10⁻⁵ min⁻¹ at 25°C , a quantitative value that allows for direct comparison with other ester classes to assess relative shelf-life and environmental persistence.

Environmental Chemistry Stability Testing Hydrolysis Kinetics

Purity Specification for Reproducible Research

For research and industrial applications requiring high reproducibility, the minimum acceptable purity for diethyl pimelate is established as ≥98% by Gas Chromatography (GC) [1]. This specification is a critical differentiator from lower-purity grades (e.g., ≥95% or ≥96%), which may contain impurities that interfere with sensitive reactions or analytical measurements.

Quality Control Analytical Chemistry Chemical Procurement

Diethyl Pimelate: Key Application Scenarios


Seven-Membered Ring Synthesis via Dieckmann Cyclization

When the synthetic objective involves the formation of cycloheptanone or related seven-membered ring structures, diethyl pimelate is the logical precursor of choice. Its unique reactivity in Dieckmann cyclization, which is distinct from that of its six-carbon (adipate) or eight-carbon (suberate) analogs, facilitates the efficient construction of this specific ring size [1]. Procuring high-purity (≥98%) diethyl pimelate is essential to maximize yield and minimize purification efforts [2].

Non-Interfering Standard for Flavor & Fragrance Analysis

Diethyl pimelate is exceptionally well-suited as an internal standard or a matrix component in the GC-MS or GC-O analysis of complex flavor and fragrance samples. Its established odorless nature [3] provides a distinct advantage over other potential standards that may have an odor and could interfere with sensory or olfactometric detection. For analysts requiring a reliable, non-interfering standard with a well-defined retention index, diethyl pimelate is a superior procurement choice.

Solvent Systems with Precise Density and Miscibility

For chemical engineering and formulation science applications where solvent density is a critical process parameter (e.g., in biphasic extractions, liquid-liquid separations, or as a component in specialty coatings), diethyl pimelate offers a distinct density of 0.994 g/mL at 25°C . This value is intermediate between those of shorter- and longer-chain diesters, providing a specific density and solubility profile that cannot be achieved by simply substituting a C6 or C8 diester . This ensures predictable and reproducible phase behavior.

Hydrolysis Kinetics and Controlled Release Studies

In environmental chemistry or materials science research focused on the degradation of aliphatic esters, diethyl pimelate's defined hydrolysis rate (1.8 × 10⁻⁵ min⁻¹ at 25°C) makes it a valuable model compound . This known kinetic parameter allows for its use in studies comparing the hydrolytic stability of different ester classes or in the design of materials where a specific degradation or release profile for pimelic acid is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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